Diphosphoglycerinaldehyd
Description
Diphosphoglycerinaldehyd, commonly referred to as glyceraldehyde-3-phosphate (G3P), is a critical intermediate in glycolysis and gluconeogenesis. It exists in two stereoisomeric forms: D-glyceraldehyde-3-phosphate (D-G3P) and L-glyceraldehyde-3-phosphate (L-G3P). Structurally, G3P consists of a three-carbon backbone with a phosphate group at the third carbon and an aldehyde group at the first carbon. Its molecular formula is C₃H₇O₆P, and it plays a central role in cellular energy production by feeding into the citric acid cycle or serving as a precursor for lipid synthesis .
Properties
CAS No. |
17453-91-7 |
|---|---|
Molecular Formula |
C3H8O9P2 |
Molecular Weight |
250.04 g/mol |
IUPAC Name |
(1-oxo-3-phosphonooxypropan-2-yl) dihydrogen phosphate |
InChI |
InChI=1S/C3H8O9P2/c4-1-3(12-14(8,9)10)2-11-13(5,6)7/h1,3H,2H2,(H2,5,6,7)(H2,8,9,10) |
InChI Key |
PZCHTJOKDMKJHV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C=O)OP(=O)(O)O)OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphosphoglycerinaldehyd can be synthesized through various biochemical pathways. One common method involves the reversible reaction of fructose-1,6-bisphosphate, catalyzed by the enzyme aldolase, to produce dihydroxyacetone phosphate and this compound . Another method involves the isomerization of dihydroxyacetone phosphate, catalyzed by triose phosphate isomerase .
Industrial Production Methods
Industrial production of this compound typically involves biotechnological processes using microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce the enzymes required for the synthesis of this compound, which is then extracted and purified for various applications.
Chemical Reactions Analysis
Types of Reactions
Diphosphoglycerinaldehyd undergoes several types of chemical reactions, including:
Reduction: It can be reduced to glycerol-3-phosphate.
Isomerization: It isomerizes to dihydroxyacetone phosphate.
Common Reagents and Conditions
Oxidation: NAD(^+) and glyceraldehyde 3-phosphate dehydrogenase.
Reduction: NADH and glycerol-3-phosphate dehydrogenase.
Isomerization: Triose phosphate isomerase.
Major Products
Oxidation: 1,3-bisphosphoglycerate.
Reduction: Glycerol-3-phosphate.
Isomerization: Dihydroxyacetone phosphate.
Scientific Research Applications
Diphosphoglycerinaldehyd has numerous applications in scientific research:
Chemistry: It is used as a model compound in studies of enzyme kinetics and metabolic pathways.
Biology: It plays a crucial role in cellular respiration and photosynthesis.
Medicine: Research on this compound contributes to understanding metabolic disorders and developing treatments for diseases such as diabetes and cancer.
Industry: It is used in the production of biofuels and bioplastics through microbial fermentation processes
Mechanism of Action
Diphosphoglycerinaldehyd exerts its effects primarily through its role as an intermediate in metabolic pathways. In glycolysis, it is phosphorylated to 1,3-bisphosphoglycerate, which then participates in the production of ATP, the energy currency of the cell. The compound interacts with various enzymes, including aldolase, triose phosphate isomerase, and glyceraldehyde 3-phosphate dehydrogenase, to facilitate these metabolic processes .
Comparison with Similar Compounds
Key Structural and Chemical Identifiers:
Comparison with Similar Compounds
G3P is part of a broader class of phosphorylated trioses and glycolytic intermediates. Below is a detailed comparison with structurally or functionally related compounds based on biochemical and chemical properties.
Stereoisomerism: D-G3P vs. L-G3P
The primary distinction lies in their stereochemistry:
- D-G3P : The biologically active form in glycolysis. It is metabolized by enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to produce 1,3-bisphosphoglycerate .
Comparison with Other Triose Phosphates
| Compound | Functional Groups | Metabolic Role | Key Difference from G3P |
|---|---|---|---|
| G3P | Aldehyde, phosphate | Glycolysis, gluconeogenesis | Reactive aldehyde group |
| DHAP (hypothetical) | Ketone, phosphate | Lipid synthesis, glycolysis | Ketone group instead of aldehyde |
Comparison with Phosphate-Containing Biomolecules
- Isosorbide Dihydrogen Phosphate : A synthetic phosphate ester used in medicinal chemistry for its vasodilatory properties. Unlike G3P, it lacks a carbon backbone for energy metabolism .
- Phosphatidylcholine : A phospholipid with a phosphate head group; structurally distinct from G3P due to its fatty acid chains and role in membrane integrity .
Research Findings and Data Tables
Enzymatic Specificity for D-G3P
Studies highlight that human GAPDH exclusively binds D-G3P due to its active-site conformation, rejecting the L-isomer . This specificity ensures metabolic efficiency in glycolysis.
Stability and Detection
- G3P Stability : Labile under alkaline conditions due to phosphate group hydrolysis.
- Analytical Methods : HPLC-based glycan analysis tools (e.g., GlycoBase) can resolve phosphorylated metabolites like G3P but require derivatization for detection .
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